molecular formula C18H21N3O4S B2518117 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235691-02-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2518117
CAS No.: 1235691-02-7
M. Wt: 375.44
InChI Key: FZOAAEAQHFYXPJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a piperidine ring, and a pyridine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Furan-2-yl Acryloyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acryloyl intermediate.

    Piperidine Derivative Formation: The intermediate is then reacted with piperidine, often in the presence of a catalyst, to form the piperidin-4-yl derivative.

    Sulfonamide Formation: The final step involves the reaction of the piperidin-4-yl derivative with pyridine-3-sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially leading to the formation of furan-2,5-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in the study of receptor-ligand interactions.

Medicine

Medically, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various therapeutic contexts.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may lend themselves to applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-ylmethyl)piperidine-4-carboxamide: Similar in structure but lacks the furan and sulfonamide groups.

    (E)-N-(furan-2-ylmethyl)pyridine-3-sulfonamide: Similar but lacks the piperidine ring.

    N-(piperidin-4-ylmethyl)pyridine-3-sulfonamide: Similar but lacks the furan-2-yl acryloyl group.

Uniqueness

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of a furan ring, a piperidine ring, and a pyridine sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(6-5-16-3-2-12-25-16)21-10-7-15(8-11-21)13-20-26(23,24)17-4-1-9-19-14-17/h1-6,9,12,14-15,20H,7-8,10-11,13H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOAAEAQHFYXPJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.